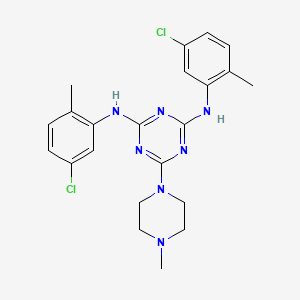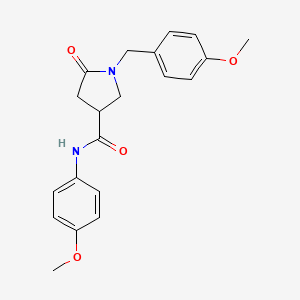![molecular formula C16H16F2N4O B11190550 2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190550.png)
2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a pyrimidinyl-piperidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Attachment of the Benzamide Core: The final step involves coupling the pyrimidinyl-piperidine intermediate with 2,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide: Unique due to its specific substitution pattern and combination of functional groups.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals and agrochemicals.
Pyrimidine Derivatives: Compounds with a pyrimidine core, known for their biological activities and use in drug development.
Uniqueness
This compound stands out due to its combination of difluoro substitution on the benzamide core and the presence of both piperidine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16F2N4O |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2,4-difluoro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H16F2N4O/c17-11-4-5-13(14(18)8-11)15(23)21-12-9-19-16(20-10-12)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
InChI Key |
VGSQGVVHBBMZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-phenyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190467.png)
![N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide](/img/structure/B11190468.png)

![methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate](/img/structure/B11190485.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190486.png)
![2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11190489.png)

![N-(3,4-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190498.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190504.png)
![2-Amino-6',6'-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B11190509.png)
![ethyl 4-(2-{2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazino}-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11190516.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11190520.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)

